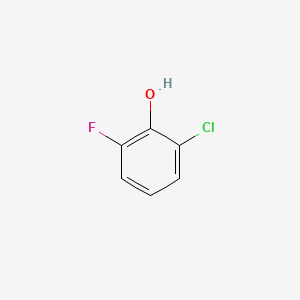

2-氯-6-氟苯酚

描述

2-Chloro-6-fluorophenol, also known as 2-Chloro-6-fluorophenol, is a useful research compound. Its molecular formula is C6H4ClFO and its molecular weight is 146.54 g/mol. The purity is usually 95%.

The exact mass of the compound 2-Chloro-6-fluorophenol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Chloro-6-fluorophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-6-fluorophenol including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

化学分析

2-氯-6-氟苯酚是一种化学化合物,其化学式为C6H4ClFO . 其分子量为146.547 . 它也被称为苯酚,2-氯-6-氟- . 它的结构可以被视为一个2D Mol文件或一个计算的3D SD文件 .

毒性研究

美国环境保护署(EPA)对2-氯-6-氟苯酚进行了初步同行评审的毒性值 . 这些研究对于了解接触该化合物可能带来的健康风险至关重要 .

环境影响研究

已经进行了一些调查,以了解2-氯-6-氟苯酚对农产品的影响. 这些研究有助于评估该化合物对环境的影响,及其对作物健康和产量的影响.

氟邻苯二酚的酶促生产

2-氯-6-氟苯酚已被用于氟邻苯二酚的酶促生产 . 氟邻苯二酚是合成各种药物和农药的重要中间体 .

质谱

2-氯-6-氟苯酚的质谱数据可用,这对于在各种样品中识别和量化它很有用 . 这些数据在分析化学、环境科学和法证调查中至关重要 .

超级基金健康风险技术支持

安全和危害

2-Chloro-6-fluorophenol is classified as harmful if swallowed and causes severe skin burns and eye damage . It may cause respiratory irritation and is suspected of damaging fertility or the unborn child . It may cause genetic defects and is toxic to aquatic life with long-lasting effects . Appropriate safety measures should be taken while handling this compound, including wearing protective gloves, clothing, and eye/face protection .

属性

IUPAC Name |

2-chloro-6-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClFO/c7-4-2-1-3-5(8)6(4)9/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIAQIYQASAWZPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1047738 | |

| Record name | 2-Chloro-6-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2040-90-6, 20651-57-4 | |

| Record name | 2-Chloro-6-fluorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2040-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-6-fluoro-phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002040906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-6-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-6-fluoro-phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.213 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phenol, 2-chloro-6-fluoro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.271 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Nickel, [2,6-bis[2-(diphenylphosphino)ethyl]pyridine]diiodo | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.844 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes the behavior of 2-chloro-6-fluorophenol in low-temperature environments unique?

A: 2-chloro-6-fluorophenol exhibits intriguing isomerization behavior at low temperatures. In argon matrixes at 20 K, only the "Cl-type" isomer, stabilized by an OH···Cl hydrogen bond, is observed. The "F-type" isomer, featuring an OH···F bond and present at room temperature, is notably absent. This suggests that hydrogen-atom tunneling within the matrix facilitates the conversion of the F-type isomer to the more stable Cl-type. [] Interestingly, this tunneling is inhibited in the deuterated analog (OD···X), highlighting the impact of isotopic substitution on this phenomenon. []

Q2: Beyond its fundamental chemical properties, has 2-chloro-6-fluorophenol been associated with any environmental health incidents?

A: Yes, there was a reported case of community exposure to 2-chloro-6-fluorophenol in a rural town in western New York. [] The release, originating from a nearby chemical facility, involved a mixture of 2-chloro-6-fluorophenol, toluene, and water. Affected individuals primarily experienced mild symptoms such as headache, throat irritation, cough, chest discomfort, nausea, vomiting, and diarrhea. [] While environmental sampling confirmed soil and surface contamination, air samples did not detect 2-chloro-6-fluorophenol despite a noticeable odor. []

Q3: What research avenues are currently being explored regarding the structural properties and reactivity of 2-chloro-6-fluorophenol and its analogs?

A: Ongoing research focuses on understanding the intricate relationship between structure and reactivity in molecules similar to 2-chloro-6-fluorophenol. For example, studies are investigating the intramolecular hydrogen-atom tunneling and photoreaction mechanisms of 4-bromo-2-chloro-6-fluorophenol in low-temperature argon matrices. [] This research aims to unravel how specific structural modifications, like the introduction of a bromine atom, influence the compound's behavior and reactivity under controlled conditions.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-[(1,3-benzodioxol-5-ylmethylamino)-oxomethyl]phenyl]-2-ethoxy-3-pyridinecarboxamide](/img/structure/B1225236.png)

![N-BENZYL-N-[1-(2,4-DIMETHOXYBENZYL)-4-PIPERIDYL]-N-PHENETHYLAMINE](/img/structure/B1225237.png)

![5-bromo-N-[2-(4-chlorophenyl)ethyl]thiophene-2-carboxamide](/img/structure/B1225239.png)

![ethyl 2-{[(5-ethyl-2-thienyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B1225240.png)

![1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone](/img/structure/B1225241.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2,4-dimethyl-5-thiazolyl)-2-thiazolamine](/img/structure/B1225242.png)

![2-[3-(4-methylphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium-1-yl]-N-phenylacetamide](/img/structure/B1225243.png)

![3-[(6-Chloro-2-phenyl-1-benzopyran-4-ylidene)amino]-1-propanol](/img/structure/B1225252.png)

![4-Amino-2-[(4-amino-6-anilino-1,3,5-triazin-2-yl)methylthio]-5-pyrimidinecarboxylic acid ethyl ester](/img/structure/B1225254.png)

![benzoic acid [3-hydroxy-10-(hydroxymethyl)-13-methyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] ester](/img/structure/B1225259.png)

![(E)-1-[4-[1-(2-methylpropyl)benzimidazol-2-yl]piperazin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B1225261.png)